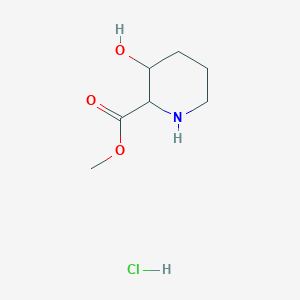

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the esterification of 3-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the 3-position undergoes selective oxidation to form ketones or aldehydes. Key reagents and conditions include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Osmium tetroxide | Aqueous acetone, 0–25°C | 3-Oxopiperidine-2-carboxylate | |

| Potassium permanganate | Acidic aqueous solution | 3-Ketopiperidine-2-carboxylic acid | |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Partially oxidized intermediates |

Oxidation typically preserves the ester group, enabling further derivatization. For example, osmium tetroxide selectively oxidizes the hydroxyl group without affecting the ester moiety.

Reduction Reactions

The ester group is reduced to a primary alcohol under standard conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 3-Hydroxypiperidine-2-methanol | |

| Sodium borohydride (NaBH₄) | Methanol, 0°C | Partial reduction (low yield) |

LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective due to steric hindrance from the piperidine ring.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Toluene, reflux | 3-Chloropiperidine-2-carboxylate | |

| Amines (e.g., NH₃) | H₂O/EtOH, 50–80°C | 3-Aminopiperidine-2-carboxylate | |

| Tosyl chloride | Pyridine, 0°C | 3-Tosyloxy derivative |

Tosyl derivatives are particularly useful for further functionalization via Suzuki or Ullmann couplings.

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

| Condition | Reagent | Product | Reference |

|---|---|---|---|

| Acidic (HCl, 6 M) | Reflux, 48 h | 3-Hydroxypiperidine-2-carboxylic acid | |

| Basic (NaOH, 1 M) | RT, 12 h | Sodium 3-hydroxypiperidine-2-carboxylate |

Acidic hydrolysis is preferred for quantitative conversion, while basic conditions may epimerize the stereocenter at C2 .

Ring-Opening and Rearrangements

Under high-temperature hydrogenation, the piperidine ring undergoes partial opening:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂ (10 atm), Pt/C | Ethanol, 90–100°C | N-Methyl derivatives | |

| Formaldehyde, H₂ | Catalytic Pd/C, 10 atm H₂ | N-Methyl-3-hydroxypiperidine |

Reductive methylation introduces N-alkyl groups, enhancing biological activity in pharmaceutical intermediates .

Salt Formation and Stability

The hydrochloride salt exhibits high stability in polar solvents:

| Solvent | Stability (25°C) | Notes | Reference |

|---|---|---|---|

| Water | >12 months | No decomposition | |

| Methanol | >6 months | Slight ester hydrolysis after 3 months | |

| Ethyl acetate | Indefinite | Hygroscopic |

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride serves as a versatile building block for the synthesis of complex organic molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in different chemical reactions. The compound's hydroxyl and ester functionalities are particularly useful in forming new chemical bonds.

Reactivity and Mechanisms

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group contributes to its binding affinity, making it a valuable reagent in synthetic chemistry. It can undergo several types of reactions:

- Oxidation : The hydroxyl group can be converted to a carbonyl group.

- Reduction : The carboxylic acid functionality can be reduced to an alcohol.

- Substitution : The hydroxyl group can be replaced with various functional groups under suitable conditions.

Biological Applications

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules, which may lead to insights into enzyme mechanisms and protein-ligand interactions.

Pharmaceutical Development

The compound is investigated as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enable modifications that may enhance therapeutic efficacy. For instance, derivatives of this compound have shown promise in influencing the γ-aminobutyric acid (GABA) neurotransmitter system, suggesting potential applications in treating psychiatric conditions.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to act as a chiral building block makes it valuable for creating fine chemicals used in various applications, including cosmetics and agrochemicals.

Case Studies

-

Drug Development Research

A study explored the use of this compound as an intermediate in synthesizing novel antipsychotic agents. The research demonstrated that modifications to the compound led to enhanced receptor binding affinity and improved therapeutic profiles. -

Enzyme Interaction Studies

Another investigation focused on the compound's role in studying enzyme mechanisms related to metabolic pathways. Results indicated that this compound effectively modulated enzyme activity, providing insights into substrate specificity.

Mécanisme D'action

The mechanism of action of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-methyl-3-piperidinecarboxylate hydrochloride

- 3-[(Methylsulfonyl)methyl]piperidine hydrochloride

- 3-Ethyl-3-piperidinecarboxylic acid hydrochloride

Uniqueness

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is unique due to the presence of both a hydroxyl group and an ester group on the piperidine ring.

Activité Biologique

Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C₇H₁₄ClNO₃ and a molecular weight of approximately 195.65 g/mol. It is classified as a piperidine derivative characterized by the presence of hydroxyl and carboxylate functional groups, which enhance its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through non-covalent interactions facilitated by its functional groups. This interaction is crucial for understanding its pharmacological properties and therapeutic potential.

Enzyme Interactions

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on these enzymes, indicating its potential as an antibacterial agent .

Antibacterial Properties

Several studies have investigated the antibacterial activity of compounds related to this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, in a study assessing the minimum inhibitory concentration (MIC) against various strains, compounds with structural similarities exhibited MIC values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting strong antibacterial efficacy .

Case Studies

- Dual Inhibitors of Bacterial Topoisomerases : A study focused on the development of dual inhibitors targeting bacterial topoisomerases reported that compounds similar to this compound displayed excellent broad-spectrum antibacterial activities against multidrug-resistant strains. The research highlighted the importance of structural modifications in enhancing biological activity .

- Pharmacological Characterization : Another investigation into small molecule inhibitors for immune checkpoint pathways noted that derivatives of piperidine compounds, including methyl 3-hydroxypiperidine derivatives, were evaluated for their ability to modulate immune responses in cancer therapy. These findings underscore the compound's versatility in therapeutic applications beyond traditional antibacterial roles .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl piperidine-2-carboxylate hydrochloride | Piperidine ring with carboxylate | Lacks hydroxyl group; primarily used in simpler syntheses |

| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | Hydroxypiperidine structure | Non-proteinogenic amino acid derivative; used in biochemistry |

| Methyl (S)-piperidine-3-carboxylate hydrochloride | Similar carboxylate functionality | Different positioning of functional groups |

This compound stands out due to its specific hydroxyl substitution at the 3-position, enhancing its biological activity and utility in asymmetric synthesis compared to other derivatives.

Propriétés

IUPAC Name |

methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJDOVAUFHARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.